molecular formula C10H11BrO B2928246 1-Bromo-3-(1-methoxycyclopropyl)benzene CAS No. 1892671-81-6

1-Bromo-3-(1-methoxycyclopropyl)benzene

Cat. No.: B2928246
CAS No.: 1892671-81-6
M. Wt: 227.101
InChI Key: SGHSCQZHPYEDCW-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-methoxycyclopropyl)benzene, also known as 1-Bromo-3-(cyclopropylmethoxy)benzene, is a chemical compound with the empirical formula C10H11BrO . It has a molecular weight of 227.10 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom and a methoxycyclopropyl group . The InChI key for this compound is QYVPRMAOEXVFHH-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Chemistry Methodologies

1-Bromo-3-(1-methoxycyclopropyl)benzene serves as a pivotal intermediate in diverse synthetic pathways. For instance, it has been applied in the electrochemical bromination of aromatic compounds, demonstrating its utility in achieving specific bromination patterns which are crucial for subsequent synthetic transformations (Kulangiappar et al., 2014). Furthermore, its role in facilitating regioselective O-demethylation of aryl methyl ethers highlights its versatility in organic synthesis (Akbaba et al., 2010).

Molecular Electronics

In the realm of molecular electronics, this compound is utilized as a precursor for the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These molecules are fundamental to the development of thiol end-capped molecular wires , showcasing the chemical's significance in the construction of molecular-scale electronic devices (Stuhr-Hansen et al., 2005).

Bioactive Compound Synthesis

The compound's application extends to the synthesis of bioactive molecules , such as the creation of 1-substituted 3-alkoxy-1H-isoindoles through reactions with nitriles followed by acid-catalyzed cyclization. This highlights its utility in generating structurally diverse and potentially therapeutically relevant molecules (Kuroda & Kobayashi, 2015).

Antiproliferative Activities

Moreover, derivatives synthesized from this compound have been investigated for their antiproliferative activities against malignant human cell lines, underscoring the potential for discovering new cancer therapeutics (Kiss et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302: Harmful if swallowed . Precautionary statements include P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth .

Properties

IUPAC Name

1-bromo-3-(1-methoxycyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-12-10(5-6-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHSCQZHPYEDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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